1-Chloro-2-isothiocyanato-4-nitrobenzene
Overview
Description
1-Chloro-2-isothiocyanato-4-nitrobenzene is a chemical compound with the molecular formula C7H3ClN2O2S and a molecular weight of 214.62912. It is also known by other names such as 1-Chloro-2-isothiocyanato-5-nitrobenzene and 2-Chloro-1-isothiocyanato-4-nitrobenzene2.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of 1-Chloro-2-isothiocyanato-4-nitrobenzene. However, it’s worth noting that the synthesis of similar compounds often involves specific reactions with nitrobenzene derivatives3.Molecular Structure Analysis
The molecular structure of 1-Chloro-2-isothiocyanato-4-nitrobenzene can be represented as a 2D Mol file or a computed 3D SD file1. The IUPAC Standard InChIKey for this compound is QSSZYQDXSYYXKK-UHFFFAOYSA-N1.
Chemical Reactions Analysis
Specific chemical reactions involving 1-Chloro-2-isothiocyanato-4-nitrobenzene are not readily available. However, similar compounds like 1-Chloro-2-nitrobenzene have been reported to undergo reactions with dinitrogen pentoxide in dichloromethane, catalyzed by H-Faujasite-720 (zeolite)3.Physical And Chemical Properties Analysis
The melting point of 1-Chloro-2-isothiocyanato-4-nitrobenzene is reported to be between 102 and 104 °C2.Scientific Research Applications
-
Synthesis of Flow-Compatible Ru-Me/Al2O3 Catalysts
- Field : Chemistry, specifically catalysis .
- Application : This research involves the development of an active, selective, and long-term stable heterogeneous catalyst for the reductive hydrogenation of substituted nitroarenes .
- Method : The researchers used Ru-based nanoparticles catalysts promoted with different transition metals (Zn, Co, Cu, Sn, or Fe) supported on alumina spheres using a spray wet impregnation method .
- Results : The highest yield of 4-iodoaniline (89%) was obtained in a continuous flow process using Ru-Sn/Al2O3 .
-
Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene
- Field : Crystallography .
- Application : This compound is a key starting material towards some heterocyclic compounds and to study its biodegradation pathway .
- Method : The researchers synthesized the compound from 4-chloroaniline .
- Results : The compound crystallizes in the monoclinic space group P21/n with unit cell dimensions a = 13.5698 (8), b = 3.7195 (3), c = 13.5967 (8) Å, ß = 91.703 (3)°, V = 685.96 (10) Å3 .
-
4-Nitrophenyl Isothiocyanate in Organic Synthesis
- Field : Organic Chemistry .
- Application : 4-Nitrophenyl isothiocyanate is used in synthesizing organic fine chemicals and pharmaceutical intermediates .
- Method : The specific methods of application or experimental procedures were not provided in the source .
- Results : The specific results or outcomes were not provided in the source .
Safety And Hazards
1-Chloro-2-isothiocyanato-4-nitrobenzene is considered harmful if swallowed and in contact with skin. It is also toxic if inhaled and causes severe skin burns and eye damage4.
Future Directions
There are no specific future directions mentioned for 1-Chloro-2-isothiocyanato-4-nitrobenzene in the available resources. However, as with any chemical compound, future research could explore its potential applications in various fields, such as medicine, materials science, and environmental science.
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to specialized chemical databases or scientific literature.
properties
IUPAC Name |
1-chloro-2-isothiocyanato-4-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClN2O2S/c8-6-2-1-5(10(11)12)3-7(6)9-4-13/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSSZYQDXSYYXKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])N=C=S)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20205772 | |
Record name | 1-Chloro-2-isothiocyanato-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20205772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-2-isothiocyanato-4-nitrobenzene | |
CAS RN |
57135-68-9 | |
Record name | 1-Chloro-2-isothiocyanato-4-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57135-68-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Chloro-2-isothiocyanato-4-nitrobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057135689 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Chloro-2-isothiocyanato-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20205772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-chloro-2-isothiocyanato-4-nitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.061 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.